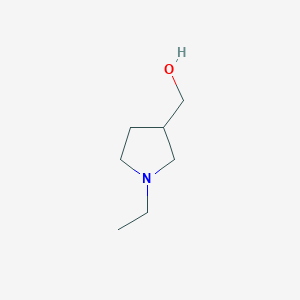

(1-Ethylpyrrolidin-3-yl)methanol

説明

Contextual Significance of Pyrrolidine (B122466) Scaffolds in Organic Synthesis and Heterocyclic Chemistry

The pyrrolidine ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. Its non-planar, puckered conformation allows for a three-dimensional arrangement of substituents, which is crucial for specific molecular recognition and biological activity. This has made the pyrrolidine scaffold a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.

In organic synthesis, pyrrolidine derivatives are valuable as chiral auxiliaries, catalysts, and versatile building blocks for the construction of more complex molecules. The nitrogen atom provides a site for further functionalization, while the ring carbons can be substituted to modulate the compound's properties. The development of stereoselective methods for the synthesis of substituted pyrrolidines remains an active area of research, driven by the demand for enantiomerically pure compounds for pharmaceutical applications.

Overview of Key Research Avenues and Methodologies Related to (1-Ethylpyrrolidin-3-yl)methanol

While specific research focusing exclusively on this compound is limited in publicly available literature, its structural features suggest several potential areas of investigation. Research into this compound would likely follow established methodologies applied to other substituted pyrrolidines.

Key research avenues would include:

Novel Synthetic Routes: The development of efficient and stereoselective methods for the synthesis of this compound would be a primary focus. This could involve the reduction of corresponding carboxylic acids or esters, or the N-ethylation of a pre-existing 3-hydroxymethylpyrrolidine core. Catalytic methods, including hydrogenation and reductive amination, would be of particular interest for their efficiency and environmental benefits.

Use as a Synthetic Intermediate: The bifunctional nature of this compound, containing both a tertiary amine and a primary alcohol, makes it a valuable building block. The hydroxyl group can be further modified to introduce other functional groups or to link the molecule to other scaffolds. The tertiary amine can act as a base or a nucleophile.

Medicinal Chemistry Exploration: Given the prevalence of the pyrrolidine scaffold in bioactive molecules, this compound could serve as a starting point for the synthesis of new chemical entities with potential therapeutic applications. Its structural similarity to fragments of known drugs might inspire the design of new compounds targeting a range of biological targets.

Methodologies employed in the study of this compound would likely include standard analytical techniques for characterization, such as:

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the molecular structure and stereochemistry.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for purification and purity assessment.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | uni.lu |

| Molecular Weight | 129.20 g/mol | sigmaaldrich.com |

| CAS Number | 61472-22-8 | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| SMILES | CCN1CCC(C1)CO | uni.lu |

| InChI Key | OQESQLHTMOOSST-UHFFFAOYSA-N | sigmaaldrich.com |

An in-depth analysis of the synthetic methodologies for the chemical compound this compound reveals a landscape of established chemical principles and advancing stereoselective techniques. The synthesis of this N-alkylated pyrrolidine derivative is crucial for various research applications, necessitating efficient and controllable production methods. This article explores the foundational routes, the development of syntheses for obtaining specific enantiomers, optimization for laboratory-scale production, and a comparative analysis of the available methods.

特性

IUPAC Name |

(1-ethylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-8-4-3-7(5-8)6-9/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQESQLHTMOOSST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617144 | |

| Record name | (1-Ethylpyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61472-22-8 | |

| Record name | (1-Ethylpyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-ethylpyrrolidin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 1 Ethylpyrrolidin 3 Yl Methanol

Reactions Involving the Primary Hydroxyl Functionality

The primary hydroxyl group in (1-Ethylpyrrolidin-3-yl)methanol is amenable to a variety of classical alcohol transformations, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

Esterification: The primary alcohol moiety of this compound can be readily converted to its corresponding esters through reaction with carboxylic acids, acyl chlorides, or acid anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. While specific examples for this compound are not extensively documented in readily available literature, the general principles of esterification are well-established and applicable. For instance, the reaction of a similar compound, 3-(dimethylamino)propan-1-ol, with N-acetylimidazole in acetonitrile proceeds to form the corresponding ester. This suggests that this compound would react similarly with various acylating agents to yield a library of ester derivatives. The reaction conditions would typically involve heating the alcohol with the acylating agent, often in the presence of a catalyst or a base to neutralize any acidic byproducts.

Etherification: The synthesis of ethers from this compound can be achieved through methods such as the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. While direct experimental data for this compound is limited, the general applicability of this method to primary alcohols is well-known. For example, a general method for preparing a wide range of ethers involves the reaction of an alcohol with an alkyl halide in the presence of a base like potassium carbonate and a phase-transfer catalyst such as tetrabutylammonium iodide in a solvent like DMSO. It is anticipated that this compound would undergo etherification under similar conditions to produce a variety of ether derivatives.

Oxidation and Reduction Pathways

Oxidation: The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The use of mild oxidizing agents, such as pyridinium chlorochromate (PCC), would likely yield the corresponding aldehyde, (1-Ethylpyrrolidin-3-yl)carboxaldehyde. Stronger oxidizing agents, like potassium permanganate (KMnO4) or chromic acid, would be expected to oxidize the primary alcohol directly to the carboxylic acid, (1-Ethylpyrrolidin-3-yl)carboxylic acid. The metabolic conversion of related N-methyl compounds to N-hydroxymethyl derivatives and their subsequent oxidation to N-formyl compounds suggests that such transformations are biochemically relevant as well.

Reduction: While the primary alcohol functionality itself is not typically subject to reduction, derivatives of this compound where the hydroxyl group has been converted to another functional group (e.g., an ester or an aldehyde) can be reduced. For instance, if the alcohol were first oxidized to an aldehyde, it could then be reduced back to the primary alcohol using a reducing agent like sodium borohydride. Similarly, an ester derivative could be reduced to the primary alcohol using a stronger reducing agent like lithium aluminum hydride.

Transformations at the Pyrrolidine (B122466) Nitrogen Center

The tertiary amine of the pyrrolidine ring is a nucleophilic center that readily participates in N-alkylation and N-acylation reactions, leading to the formation of a variety of derivatives, including quaternary ammonium salts.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom of the pyrrolidine ring in this compound can be further alkylated by reaction with alkyl halides or other electrophilic alkylating agents. This reaction typically proceeds via an SN2 mechanism. For instance, the reaction of N-ethylpyrrolidine with an alkyl halide would be expected to yield the corresponding N-alkyl-N-ethylpyrrolidinium salt. A green chemistry approach to N-alkylation involves the use of propylene carbonate as both a reagent and a solvent, avoiding the need for toxic alkyl halides.

N-Acylation: The tertiary amine can also undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. While direct acylation of a tertiary amine is not a standard transformation, related N-acylpyrrolidine derivatives have been synthesized through multi-step sequences involving cycloaddition reactions. For example, a practical asymmetric synthesis of a highly substituted N-acylpyrrolidine has been described, highlighting the importance of this class of compounds.

Synthesis of Quaternary Ammonium Salts and Related Derivatives

The reaction of the tertiary amine in this compound with an alkyl halide leads to the formation of a quaternary ammonium salt. This classic transformation is known as the Menshutkin reaction. For example, reacting this compound with methyl iodide would yield 1-ethyl-1-methyl-3-(hydroxymethyl)pyrrolidinium iodide. The synthesis of such salts is often straightforward, involving mixing the tertiary amine and the alkylating agent, sometimes with gentle heating. These quaternary ammonium salts are ionic compounds and often exhibit different solubility and biological activity profiles compared to the parent tertiary amine.

| Starting Material | Alkylating Agent | Product |

| This compound | Methyl Iodide | 1-Ethyl-1-methyl-3-(hydroxymethyl)pyrrolidinium iodide |

| This compound | Ethyl Bromide | 1,1-Diethyl-3-(hydroxymethyl)pyrrolidinium bromide |

| This compound | Benzyl Chloride | 1-Benzyl-1-ethyl-3-(hydroxymethyl)pyrrolidinium chloride |

Mechanistic Studies of Quaternization Processes

The quaternization of tertiary amines, such as the nitrogen in the pyrrolidine ring of this compound, by alkyl halides is a well-studied SN2 reaction. The reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom onto the electrophilic carbon of the alkyl halide, leading to the displacement of the halide ion.

The rate of the Menshutkin reaction is influenced by several factors, including the nature of the alkyl halide (iodides react faster than bromides, which react faster than chlorides), the steric hindrance around both the nitrogen atom and the electrophilic carbon, and the polarity of the solvent. Polar solvents generally accelerate the reaction by stabilizing the charged transition state and the resulting ionic products.

Functionalization of the Pyrrolidine Ring System via Direct C-H Activation or Addition Reactions

Direct functionalization of the C-H bonds of the pyrrolidine ring is a powerful strategy for introducing molecular complexity without requiring pre-functionalized starting materials. The positions alpha to the nitrogen atom are particularly susceptible to activation due to the influence of the heteroatom.

One prominent method is the redox-neutral α-C–H functionalization. This approach often involves the in-situ generation of an iminium ion intermediate from the tertiary amine. This electrophilic intermediate can then be attacked by a variety of nucleophiles to yield α-substituted pyrrolidines rsc.org. For instance, the reaction of N-substituted pyrrolidines with a quinone monoacetal in the presence of a base like DABCO can facilitate the addition of aromatic nucleophiles, such as phenols and indoles, to the C2 position of the ring rsc.org. While many studies focus on N-aryl or N-acyl pyrrolidines, this methodology is applicable to N-alkyl systems, with the reactivity influenced by the ease of iminium ion formation rsc.org.

Another strategy for modifying the pyrrolidine ring is through dehydrogenation, which converts the saturated ring into an aromatic pyrrole. This transformation can be achieved using catalysts like tris(pentafluorophenyl)borane, B(C6F5)3, in the presence of a hydride acceptor acs.org. The proposed mechanism involves a B(C6F5)3-mediated hydride abstraction from the position alpha to the nitrogen, forming an iminium borohydride. Subsequent deprotonation and a second dehydrogenation step lead to the aromatic pyrrole acs.org. This method has been successfully applied to various N-alkyl pyrrolidines acs.org.

Addition reactions, particularly 1,3-dipolar cycloadditions, represent another route to functionalized pyrrolidine systems. These reactions typically involve the generation of an azomethine ylide from an α-amino acid derivative, which then reacts with an alkene (a dipolarophile) to form a substituted pyrrolidine ring nih.gov. While this is a common method for synthesizing the pyrrolidine scaffold itself, variations can be envisioned for adding new rings to a pre-existing pyrrolidine structure if it can be converted into a suitable azomethine ylide or dipolarophile.

The table below summarizes key strategies for the C-H functionalization of the pyrrolidine ring.

| Reaction Type | Key Reagents/Catalyst | Position of Functionalization | Product Type | Citation |

| Redox-Neutral α-C–H Arylation | Quinone Monoacetal, DABCO, Aromatic Nucleophile | C2 (α to N) | α-Aryl-substituted Pyrrolidine | rsc.org |

| Dehydrogenation/Aromatization | B(C6F5)3, Hydride Acceptor (e.g., alkene) | C2, C5 | N-Alkyl Pyrrole | acs.org |

| Oxidative Functionalization | Hypervalent Iodine(III) Reagents, TMSBr | C2, C3 (α, β) | α-Hydroxy-β,β-dibromo Pyrrolidine | nih.gov |

Ring-Opening and Rearrangement Reactions of the Pyrrolidine Moiety

The pyrrolidine ring is an unstrained five-membered heterocycle, which makes its ring-opening via C-N bond cleavage more challenging compared to strained systems like aziridines and azetidines nih.govresearchgate.net. However, recent advances in catalysis have enabled the deconstructive functionalization of these stable rings, providing pathways to linear amino compounds.

One innovative approach employs a combination of a Lewis acid and photoredox catalysis to achieve selective C-N bond cleavage nih.gov. In studies on N-acyl pyrrolidines, a Lewis acid such as Zn(OTf)2 coordinates to the carbonyl oxygen of the N-acyl group. This coordination facilitates a single-electron transfer, leading to the reductive cleavage of a C-N bond and ring-opening nih.gov. The applicability of such methods to N-alkyl pyrrolidines like this compound would depend on alternative activation strategies, as the N-ethyl group lacks the carbonyl moiety for Lewis acid coordination.

Reductive ring-opening of N-Boc pyrrolidines with an aryl or ester group at the C2-position has also been reported, employing consecutive photoinduced electron transfer (ConPET) nih.gov. These highly reductive methods generate carbanion intermediates that can be further functionalized.

Catalytic systems involving silylium ions have also been developed for C-N bond cleavage. For example, a B(C6F5)3–hydrosilane catalytic system can activate tertiary amines, leading to β-amino elimination and the formation of a ring-opened N-silylaminoalkene researchgate.net. This strategy has been shown to be effective for various N-substituted cyclic amines, including tertiary pyrrolidines researchgate.net.

Rearrangement reactions involving the pyrrolidine skeleton itself are less common than those that form the ring, such as contractions of larger rings or expansions of smaller ones repec.orgrsc.orgnih.gov. Most documented "rearrangements" in the context of pyrrolidine chemistry refer to synthetic routes to the pyrrolidine scaffold rather than reactions of it. For instance, the Spino ring contraction is a thermal rearrangement of N-trifloxy lactams (six-membered rings) to produce substituted pyrrolidines nih.gov. Direct skeletal rearrangement of a stable, pre-formed pyrrolidine ring like that in this compound would require significant energy input or specific catalytic pathways that are not widely reported.

The table below outlines selected methods for the ring-opening of pyrrolidines.

| Reaction Type | Key Reagents/Catalyst | Bond Cleaved | Product Type | Citation |

| Reductive Ring-Opening | Lewis Acid (e.g., Zn(OTf)2), Photoredox Catalyst | C-N | Linear Amino Alcohol/Ketone (from N-Acyl Pyrrolidines) | nih.gov |

| Silylium-Induced Ring-Opening | B(C6F5)3, Hydrosilane | C-N | N-Silylaminoalkene | researchgate.net |

Applications of 1 Ethylpyrrolidin 3 Yl Methanol As a Building Block in Advanced Organic Synthesis

Utilisation as a Chiral Intermediate in the Synthesis of Complex Heterocycles

The inherent chirality of (1-Ethylpyrrolidin-3-yl)methanol makes it a sought-after intermediate for the asymmetric synthesis of complex heterocyclic compounds. The stereocenter at the 3-position of the pyrrolidine (B122466) ring can effectively direct the stereochemical outcome of subsequent reactions, enabling the construction of enantiomerically pure or enriched target molecules.

One notable application of chiral pyrrolidine derivatives is in 1,3-dipolar cycloaddition reactions for the synthesis of spirocyclic pyrrolidines. nih.gov These reactions, often involving azomethine ylides generated in situ, allow for the creation of multiple stereocenters in a single step with a high degree of stereocontrol. While specific examples detailing the use of this compound in this context are not extensively documented, the principle is well-established with similar chiral pyrrolidine precursors. The ethyl group on the nitrogen atom can influence the conformational preferences of the pyrrolidine ring, which in turn can impact the facial selectivity of the cycloaddition, leading to specific diastereomers.

The synthesis of spiro-heterocycles is of significant interest in medicinal chemistry due to their rigid three-dimensional structures that can effectively probe biological space. The general strategy involves the reaction of a chiral amino alcohol derivative with a carbonyl compound to form an azomethine ylide, which then undergoes a cycloaddition with a dipolarophile. The stereochemistry of the final spirocyclic product is often dictated by the chirality of the initial pyrrolidine building block.

| Feature | Description |

| Chiral Pool | This compound serves as a source of chirality. |

| Stereocontrol | The existing stereocenter directs the formation of new stereocenters. |

| Key Reactions | 1,3-Dipolar cycloadditions, asymmetric catalysis. |

| Resulting Scaffolds | Spirocyclic pyrrolidines, complex polycyclic heterocycles. |

Precursor in the Total Synthesis of Natural Products and Analogues

The pyrrolidine motif is a common structural feature in a vast array of natural products, particularly alkaloids, which often exhibit significant biological activity. nih.gov Consequently, chiral pyrrolidine building blocks like this compound are valuable starting materials for the total synthesis of these complex molecules and their structurally modified analogues for structure-activity relationship (SAR) studies.

While a direct total synthesis of a natural product commencing from this compound is not prominently reported in the literature, the synthetic strategies for many pyrrolidine-containing natural products rely on the use of similarly functionalized chiral pyrrolidine precursors. nih.gov For instance, the synthesis of various alkaloids involves the elaboration of a chiral pyrrolidine core, where the hydroxymethyl group can be transformed into other functional groups or used as a handle for chain extension. The N-ethyl group can also play a role in modulating the biological activity or pharmacokinetic properties of the final natural product analogue.

The general approach in such syntheses involves a series of transformations to build the complexity of the target molecule around the initial chiral pyrrolidine scaffold. These transformations can include protection of the hydroxyl and amino groups, followed by stereoselective alkylations, cyclizations, and functional group interconversions. The ability to start with an enantiomerically pure building block like (S)- or (R)-(1-Ethylpyrrolidin-3-yl)methanol is crucial for the efficient and stereocontrolled synthesis of the target natural product. google.com

Role in the Construction of Pharmaceutical Intermediate Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. nih.gov this compound and its close analogues serve as key intermediates in the synthesis of various pharmaceutically active compounds.

A pertinent example is the use of a structurally related compound, (S)-(1-ethylpyrrolidin-2-yl)methanamine, in the synthesis of the antipsychotic drugs Raclopride and Remoxypride. nih.govresearchgate.net In these syntheses, the chiral N-ethylpyrrolidine moiety is crucial for the pharmacological activity of the final drug molecule. The synthesis involves the coupling of the chiral amine with a substituted benzoic acid derivative to form the final amide product. This highlights the importance of N-alkylated chiral pyrrolidine derivatives as key building blocks for accessing important pharmaceutical agents.

The hydroxyl group in this compound provides a versatile handle for derivatization. It can be converted into an amine, an ether, an ester, or a variety of other functional groups, allowing for its incorporation into diverse pharmaceutical scaffolds. The N-ethyl group can also be important for receptor binding or for tuning the physicochemical properties of the drug candidate, such as its lipophilicity and metabolic stability.

| Pharmaceutical Agent | Related Building Block | Therapeutic Area |

| Raclopride | (S)-(1-Ethylpyrrolidin-2-yl)methanamine | Antipsychotic |

| Remoxypride | (S)-(1-Ethylpyrrolidin-2-yl)methanamine | Antipsychotic |

Integration into Multi-Component Reaction Sequences for Diversity-Oriented Synthesis

Multi-component reactions (MCRs) are powerful tools in modern drug discovery and chemical biology, allowing for the rapid construction of complex molecules from three or more starting materials in a single synthetic operation. nih.govnih.gov Diversity-oriented synthesis (DOS) utilizes MCRs and other strategies to generate libraries of structurally diverse small molecules for high-throughput screening.

This compound, with its distinct functional groups, is an ideal candidate for integration into MCR sequences. The primary alcohol can participate in reactions such as the Passerini and Ugi reactions, which are cornerstone MCRs in combinatorial chemistry. mdpi.com For example, in a Ugi four-component reaction, an amine, a carbonyl compound, a carboxylic acid, and an isocyanide combine to form a bis-amide product. The amino group of a derivatized this compound could serve as the amine component, while the hydroxyl group could be the site for the carboxylic acid component (after conversion to an acid) or be incorporated into one of the other starting materials.

The use of chiral building blocks like this compound in DOS campaigns allows for the generation of libraries of not only structurally diverse but also stereochemically complex molecules. This is particularly important for the discovery of novel biological probes and drug leads, as biological systems are chiral and often interact stereospecifically with small molecules. The N-ethylpyrrolidine scaffold can provide a rigid and defined three-dimensional framework, which can be systematically decorated with various substituents through the use of different MCR inputs.

| Reaction Type | Role of this compound Derivative | Potential Products |

| Ugi Reaction | Amine or Carboxylic Acid Component | Peptidomimetic scaffolds with a chiral pyrrolidine core |

| Passerini Reaction | Carbonyl or Carboxylic Acid Component | α-Acyloxy carboxamides incorporating the pyrrolidine moiety |

Investigations into the Catalytic Potential of 1 Ethylpyrrolidin 3 Yl Methanol Derived Structures

Design and Synthesis of Ligands for Asymmetric Catalysis

The design and synthesis of novel chiral ligands are fundamental to advancing asymmetric catalysis. Typically, this involves the modification of a chiral scaffold, such as a pyrrolidine (B122466) derivative, to create a ligand that can effectively coordinate with a metal center and induce enantioselectivity in a catalytic transformation. The hydroxyl group in (1-ethylpyrrolidin-3-yl)methanol offers a potential site for derivatization to create bidentate or multidentate ligands.

However, a comprehensive search of chemical databases and scientific literature did not yield any specific examples of ligands for asymmetric catalysis that have been synthesized directly from this compound. While numerous studies describe the synthesis of ligands from other pyrrolidinemethanol isomers, particularly those derived from proline (pyrrolidine-2-methanol derivatives), the 3-substituted isomer with an N-ethyl group remains unexplored in this context.

Application in Organocatalysis and Biocatalysis Systems

Organocatalysis often utilizes small organic molecules containing a catalytic moiety, such as a secondary or tertiary amine, to activate substrates. The tertiary amine of this compound and its potential for forming hydrogen bonds via the hydroxyl group could, in principle, allow it to function as an organocatalyst. Similarly, in biocatalysis, enzymes could potentially be engineered to accept or be inhibited by such structures, or the compound itself could be a target for enzymatic modification.

At present, there are no published reports detailing the use of this compound or its derivatives as organocatalysts in any of the well-established organocatalytic reaction classes. Furthermore, the role of this specific compound in biocatalytic systems has not been documented in the scientific literature.

Exploration of this compound-Derived Ligands in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs, including their catalytic activity, are highly dependent on the structure of the organic linker. A bifunctional molecule like this compound, with its nitrogen and oxygen donor atoms, could theoretically serve as a ligand in the construction of novel MOFs.

A review of the literature on MOFs did not uncover any instances where this compound or a derivative has been employed as a ligand in the synthesis of these materials. The focus in the field has largely been on more rigid, aromatic ligands, although the use of chiral aliphatic linkers is a growing area of interest.

Mechanistic Studies of Catalytic Cycles and Active Site Characterization

Mechanistic studies are crucial for understanding how a catalyst functions and for the rational design of improved catalytic systems. Such studies often involve a combination of kinetic experiments, spectroscopic analysis, and computational modeling to characterize the active species and elucidate the steps of the catalytic cycle.

Given the absence of any reported catalytic applications for structures derived from this compound, it follows that there are no mechanistic studies available for such systems.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Ethylpyrrolidin 3 Yl Methanol

Comprehensive Structural Elucidation via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of (1-Ethylpyrrolidin-3-yl)methanol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecule's structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The chemical shifts, multiplicities, and integration values of these signals provide crucial information for structural confirmation. For instance, the protons of the ethyl group will appear as a characteristic quartet and triplet. The protons on the pyrrolidine (B122466) ring will show more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The methylene (B1212753) protons of the hydroxymethyl group and the hydroxyl proton will also be present, with the latter's chemical shift being solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents. For example, the carbon attached to the hydroxyl group will be shifted downfield compared to the other aliphatic carbons.

A detailed analysis of both ¹H and ¹³C NMR spectra, often supplemented with two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and thus the identity of this compound.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₂- (ethyl) | 2.5 (quartet) | 52.5 | Quartet | 2H |

| -CH₃ (ethyl) | 1.1 (triplet) | 13.5 | Triplet | 3H |

| -CH- (pyrrolidine) | 2.3-2.5 (multiplet) | 40.0 | Multiplet | 1H |

| -CH₂- (pyrrolidine C2) | 2.6-2.8 (multiplet) | 60.0 | Multiplet | 2H |

| -CH₂- (pyrrolidine C4) | 1.9-2.1 (multiplet) | 28.0 | Multiplet | 2H |

| -CH₂- (pyrrolidine C5) | 2.4-2.6 (multiplet) | 54.0 | Multiplet | 2H |

| -CH₂OH | 3.5 (doublet) | 65.0 | Doublet | 2H |

| -OH | Variable | - | Singlet | 1H |

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.

Precise Molecular Weight Determination and Impurity Profiling using Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound with high precision and to identify potential impurities. The molecular formula of this compound is C₇H₁₅NO, which corresponds to a monoisotopic mass of approximately 129.1154 u. uni.lu

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) is detected. High-resolution mass spectrometry can confirm the elemental composition of the molecular ion by measuring its mass to several decimal places.

Furthermore, the fragmentation pattern of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule would involve the loss of the ethyl group, the hydroxymethyl group, or cleavage of the pyrrolidine ring. Analyzing these fragments helps to confirm the structure of the compound. Mass spectrometry is also highly sensitive for detecting and identifying impurities, even at trace levels, making it crucial for quality control.

Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct/Fragment | Predicted m/z |

| [M+H]⁺ | 130.1226 |

| [M+Na]⁺ | 152.1046 |

| [M]⁺ | 129.1154 |

| [M-H]⁻ | 128.1081 |

| [M-CH₂OH]⁺ | 98.0968 |

| [M-C₂H₅]⁺ | 100.0757 |

Note: These are predicted m/z values. Experimental values may vary slightly.

Analysis of Functional Group Vibrations and Molecular Fingerprints by Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule. The resulting spectra serve as a "molecular fingerprint," which is unique to the compound.

For this compound, the IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the alkyl groups will appear in the 2850-3000 cm⁻¹ region. The C-N stretching of the tertiary amine and the C-O stretching of the primary alcohol will also give rise to characteristic bands in the fingerprint region (typically below 1500 cm⁻¹).

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information. While O-H stretching is often weak in Raman spectra, the C-H and C-C skeletal vibrations of the pyrrolidine ring are expected to be strong and well-defined. By comparing the IR and Raman spectra, a more complete vibrational analysis can be achieved.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) | Weak |

| C-H (sp³) | Stretching | 2850-3000 | 2850-3000 |

| C-N | Stretching | 1020-1250 | Strong |

| C-O | Stretching | 1000-1260 | Moderate |

| C-C | Skeletal Vibrations | Fingerprint Region | Strong |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity and, if applicable, the enantiomeric excess of this compound.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique often used to monitor the progress of a chemical reaction or for a preliminary purity check. A spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The retention factor (Rf) value can be used to identify the compound, and the presence of multiple spots would indicate impurities.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): HPLC and GC are powerful techniques for the quantitative determination of purity. By using a suitable column and mobile/gas phase, this compound can be separated from any impurities. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for precise purity assessment.

Since this compound is a chiral molecule, it can exist as two enantiomers. Chiral HPLC or GC, using a chiral stationary phase, can be employed to separate these enantiomers. This is crucial in pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other may be inactive or even harmful. The integration of the peaks corresponding to each enantiomer allows for the determination of the enantiomeric excess (ee).

Hypothetical HPLC Purity Analysis Data

| Peak Number | Retention Time (min) | Area (%) | Identity |

| 1 | 3.5 | 0.5 | Impurity A |

| 2 | 5.2 | 99.3 | This compound |

| 3 | 6.8 | 0.2 | Impurity B |

Crystallographic Analysis (X-ray Diffraction) for Solid-State Structure Determination

The resulting crystal structure would reveal the conformation of the pyrrolidine ring and the orientation of the ethyl and hydroxymethyl substituents. It would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the packing of the molecules in the crystal lattice. This information is invaluable for understanding the physical properties of the solid material and for computational modeling studies.

Computational and Theoretical Studies on 1 Ethylpyrrolidin 3 Yl Methanol

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.orgchemistrysteps.com For a flexible molecule like (1-Ethylpyrrolidin-3-yl)methanol, which contains a pyrrolidine (B122466) ring, an ethyl group, and a hydroxymethyl group, a multitude of conformations are possible. Identifying the most stable conformers is crucial, as they often dictate the molecule's physical properties and biological activity.

The potential energy surface (PES) is a conceptual map that relates the energy of a molecule to its geometry. libretexts.org By mapping the PES, computational chemists can identify energy minima, which correspond to stable conformers, and the transition states that connect them. For this compound, the PES would be explored by systematically rotating the key single bonds: the C-C bond of the ethyl group, the N-C bond connecting the ethyl group to the ring, the C-C bond of the hydroxymethyl group, and the C-O bond within that group. Additionally, the pyrrolidine ring itself can adopt different puckered conformations (e.g., envelope or twist forms).

A comprehensive conformational search would typically involve methods ranging from molecular mechanics to more accurate quantum mechanics calculations. The results would yield the relative energies of all significant conformers. For instance, studies on similar N-substituted pyrrolidines have shown how the orientation of the substituent relative to the ring (axial vs. equatorial) significantly impacts stability. researchgate.net In the case of this compound, one would expect to find several low-energy conformers differing in the orientation of the ethyl and hydroxymethyl groups.

Table 1: Illustrative Conformational Analysis Data for this compound (Note: The following data is illustrative as specific published research for this compound is not available. The values represent the type of results expected from a computational study.)

| Conformer ID | Pyrrolidine Ring Pucker | Ethyl Group Orientation | Hydroxymethyl Group Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| Conf-1 | Envelope (C3-endo) | Equatorial | Gauche | 0.00 |

| Conf-2 | Twist (C2-C3) | Equatorial | Anti | 0.75 |

| Conf-3 | Envelope (C3-endo) | Axial | Gauche | 2.10 |

| Conf-4 | Envelope (N-exo) | Equatorial | Gauche | 1.50 |

Electronic Structure and Reactivity Predictions using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.govyoutube.com It is a workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. youtube.com Applying DFT calculations to this compound would provide deep insights into its reactivity, stability, and various molecular properties.

DFT calculations can determine key electronic parameters. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential (red/yellow) around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the hydroxyl hydrogen, indicating a site for nucleophilic interaction.

While specific DFT data for this compound is not present in the searched literature, studies on substituted pyrrolidines and other heterocyclic compounds routinely report these parameters to rationalize their chemical behavior. acs.orgresearchgate.net

Table 2: Illustrative DFT-Calculated Electronic Properties for this compound (Note: The following data is illustrative and based on typical values for similar molecules as specific published research for this compound is not available. Calculations are hypothetically performed at the B3LYP/6-31G level of theory.)*

| Parameter | Value | Unit | Significance |

|---|---|---|---|

| Total Energy | -445.123 | Hartrees | Overall stability of the molecule |

| HOMO Energy | -0.245 | Hartrees | Electron-donating ability |

| LUMO Energy | 0.089 | Hartrees | Electron-accepting ability |

| HOMO-LUMO Gap | 0.334 | Hartrees | Chemical reactivity and kinetic stability |

| Dipole Moment | 2.15 | Debye | Molecular polarity and solubility |

| Electron Affinity | -0.089 | Hartrees | Energy change upon gaining an electron |

| Ionization Potential | 0.245 | Hartrees | Energy required to remove an electron |

Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov By simulating the molecule in a "box" of solvent molecules (e.g., water), MD can provide a detailed picture of how this compound interacts with its environment. This is crucial for understanding its solubility, aggregation behavior, and how it might interact with biological targets.

An MD simulation of this compound in an aqueous solution would reveal the nature of hydrogen bonding between the molecule's hydroxyl group and the nitrogen atom with surrounding water molecules. The simulation would track the formation and breaking of these bonds, providing a dynamic view of the solvation shell. The radial distribution function (RDF) is a key output from MD simulations, which describes how the density of solvent molecules varies as a function of distance from a specific atom in the solute. For example, an RDF for the oxygen atom of the hydroxyl group would likely show a sharp peak at a short distance, corresponding to the first solvation shell of tightly bound water molecules.

Such simulations are routinely used to understand the behavior of complex molecules in solution, including various pyrrolidone and pyrrolidine derivatives. researchgate.netnih.gov These studies help to bridge the gap between the static picture provided by quantum mechanics and the dynamic reality of chemical systems. researchgate.net

Quantum Chemical Calculations for Spectroscopic Parameter Prediction

Quantum chemical methods, particularly DFT, are highly effective at predicting spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. acs.orgnih.gov

For this compound, DFT calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, one can obtain theoretical chemical shifts. mdpi.com Comparing these predicted shifts with experimental data can confirm the molecule's structure and the stereochemistry of its most stable conformer. researchgate.net

Similarly, theoretical vibrational frequencies corresponding to an Infrared (IR) spectrum can be calculated. These calculations identify the fundamental vibrational modes of the molecule, such as the O-H stretch of the alcohol, C-H stretches of the ethyl and pyrrolidine groups, and C-N stretches. While calculated frequencies often have systematic errors, they can be corrected using scaling factors, leading to excellent agreement with experimental IR spectra. nih.gov

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound (Note: The following data is for illustrative purposes. Experimental values would need to be determined, and theoretical values would require specific calculations not currently available in the literature.)

| Parameter | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |

|---|---|---|

| ¹H NMR Chemical Shift (O-H) | 3.4 ppm | 3.5 ppm |

| ¹³C NMR Chemical Shift (C-OH) | 65.2 ppm | 64.8 ppm |

| IR Frequency (O-H stretch) | 3450 cm⁻¹ | 3400 cm⁻¹ (broad) |

| IR Frequency (C-N stretch) | 1120 cm⁻¹ | 1115 cm⁻¹ |

Future Research Trajectories and Emerging Applications of 1 Ethylpyrrolidin 3 Yl Methanol

Exploration of Sustainable and Green Chemistry Approaches in its Synthesis

The synthesis of pyrrolidine (B122466) derivatives has traditionally relied on methods that may not align with the principles of green chemistry. Future research is expected to focus on developing more sustainable and environmentally friendly synthetic routes to (1-Ethylpyrrolidin-3-yl)methanol.

One promising area is the use of biocatalysis . Engineered enzymes, such as evolved cytochrome P450 variants, have shown potential in catalyzing the intramolecular C-H amination of organic azides to construct chiral pyrrolidines with high enantioselectivity. acs.orgcaltech.edunih.govnih.gov This approach offers a greener alternative to traditional chemical methods by operating under mild reaction conditions and utilizing renewable resources. Future studies could explore the development of specific enzymes for the stereoselective synthesis of this compound, potentially starting from bio-based precursors.

Another avenue for green synthesis is the adoption of greener solvents and reaction conditions . Research into the synthesis of pyrrolidine-fused spirooxindoles has demonstrated the feasibility of using environmentally benign solvent systems like ethanol-water mixtures at room temperature, eliminating the need for toxic solvents and catalysts. rsc.org Similarly, microwave-assisted organic synthesis (MAOS) has been shown to increase the efficiency of pyrrolidine synthesis while supporting green chemistry principles. nih.gov The application of such methodologies to the synthesis of this compound could significantly reduce its environmental footprint.

The development of catalytic methods using earth-abundant metals or organocatalysts also represents a key direction for sustainable synthesis. mdpi.com For instance, the use of citric acid as a green catalyst in an ethanol solution under ultrasound irradiation has been reported for the synthesis of pyrrolidinone derivatives. rsc.org Exploring similar catalytic systems for the synthesis of this compound could lead to more efficient and sustainable production processes.

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Biocatalysis | High enantioselectivity, mild reaction conditions, use of renewable resources. |

| Greener Solvents (e.g., EtOH/H₂O) | Reduced toxicity, improved safety profile, easier work-up. |

| Microwave-Assisted Synthesis | Increased reaction rates, higher yields, reduced energy consumption. |

| Organocatalysis | Avoidance of heavy metal catalysts, lower toxicity, often biodegradable. |

Expanded Applications in Material Science and Polymer Chemistry

The unique structural features of this compound, including the tertiary amine and the primary alcohol functional groups, make it a promising candidate for applications in material science and polymer chemistry.

As a monomer or building block , this compound could be incorporated into various polymer backbones. Pyrrolidone-based monomers, such as N-vinylpyrrolidone (NVP), are known to produce polymers with high polarity and water solubility. nih.govresearchgate.net While NVP can be challenging to polymerize in a controlled manner, alternative pyrrolidone-based monomers have been investigated for reversible addition-fragmentation chain transfer (RAFT) polymerization. nih.govresearchgate.net The hydroxyl group of this compound could be functionalized to introduce a polymerizable group, such as an acrylate or methacrylate, allowing for its incorporation into polymers via controlled radical polymerization techniques. The resulting polymers could exhibit interesting properties, such as thermal responsiveness or pH-sensitivity, due to the presence of the tertiary amine.

Furthermore, pyrrolidine-based structures have been used to create catalytic microporous polymers . uva.es These materials can act as heterogeneous catalysts in various organic reactions. This compound could be used as a functional monomer or grafted onto a polymer support to create novel catalytic materials for applications in sustainable chemistry.

| Potential Application Area | Role of this compound | Potential Properties of Resulting Material |

| Polymer Synthesis | Functional monomer | pH-responsive, thermally sensitive, chelating properties. |

| Catalytic Materials | Building block for catalytic porous polymers | Heterogeneous catalysis, recyclability, enhanced stability. |

| Functional Coatings | Additive or cross-linking agent | Improved adhesion, anti-corrosion, modified surface properties. |

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for novel chemical entities in drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. nih.govresearchgate.net The synthesis of this compound and its derivatives is well-suited for integration into such systems.

Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for seamless multi-step reactions. nih.gov The synthesis of heterocyclic compounds, including those with pyrrolidine scaffolds, has been successfully demonstrated in automated continuous flow microreactor systems. nih.gov Future research could focus on developing a robust and scalable flow synthesis of this compound, which would enable its rapid production and facilitate the exploration of its chemical space through the synthesis of a library of derivatives.

Automated synthesis platforms that utilize pre-packed reagent capsules and robotic systems can significantly accelerate the discovery and optimization of new reactions and molecules. researchgate.net By developing a standardized protocol for the synthesis of this compound and its analogues, it would be possible to generate large libraries of compounds for screening in various applications. This high-throughput approach would be particularly valuable for identifying derivatives with optimized properties for use as catalysts, polymer building blocks, or chemical probes.

Development of Novel Derivatives for Advanced Chemical Probes and Sensing Technologies

The pyrrolidine scaffold is a common feature in many biologically active molecules and serves as a versatile template for the design of chemical probes. frontiersin.orgnih.gov Derivatives of this compound could be developed into novel probes for various sensing applications.

By introducing a fluorophore or a chromophore into the molecule, it may be possible to create fluorescent or colorimetric sensors . For instance, a fluorescent probe for the detection of pyrrolidine has been developed based on a combination-type chemical reaction that results in a change in fluorescence. nih.gov A similar strategy could be employed to design probes based on this compound for the detection of specific analytes. The tertiary amine in the pyrrolidine ring could also act as a binding site for metal ions, suggesting the potential for developing selective metal ion sensors.

Furthermore, the hydroxyl group of this compound provides a convenient handle for conjugation to other molecules , such as biomolecules or surfaces. This could enable the development of targeted probes for biological imaging or the creation of functionalized surfaces for sensing applications. The exploration of these possibilities could lead to the discovery of novel tools for chemical and biological research.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Reduction | NaBH₄, MeOH, 30 min, RT | 85% | |

| Cyclization | NaOH, EtOH, reflux | 77% |

Basic Question: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm the ethyl-pyrrolidine backbone and hydroxyl group position. For example, δ~3.5 ppm (pyrrolidine CH₂) and δ~1.2 ppm (ethyl CH₃) .

- HPLC : Purity assessment using reverse-phase C18 columns (e.g., 95% purity threshold) with methanol/water mobile phases .

- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., m/z 144.2 [M+H]⁺) .

Advanced Question: How can molecular docking studies inform the design of this compound derivatives for drug discovery?

Methodological Answer:

Docking simulations (e.g., AutoDock Vina) can predict binding affinities to target proteins (e.g., enzymes or receptors). For example:

- Receptor preparation : Use PDB structures (e.g., 5HT₃ receptors) and optimize protonation states.

- Ligand flexibility : Account for the rotational freedom of the ethyl and hydroxyl groups .

- Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays .

Advanced Question: What AI-driven retrosynthesis strategies apply to this compound?

Methodological Answer:

AI platforms (e.g., PubChem’s retrosynthesis tool) leverage databases like Reaxys to propose one-step routes:

- Template relevance models : Prioritize pathways using known pyrrolidine syntheses (e.g., cyclization of amino alcohols) .

- Feasibility scoring : Filter routes based on reagent availability and reaction yields (e.g., >70% yield threshold) .

Advanced Question: How should researchers address contradictions in spectral data during structural elucidation?

Methodological Answer:

- Cross-validation : Compare NMR data with computational predictions (e.g., ChemDraw NMR simulation).

- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction .

- Iterative analysis : Re-examine reaction conditions (e.g., unexpected byproducts from incomplete reduction) .

Basic Question: What pharmacological applications are explored for this compound?

Methodological Answer:

- Antimicrobial studies : MIC assays against Gram-positive bacteria (e.g., S. aureus) .

- Neuropharmacology : Binding assays for sigma-1 or NMDA receptors due to structural similarity to known ligands .

Advanced Question: What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

- GC-MS : Detect volatile byproducts (e.g., ethylpyrrolidine isomers) with LOD < 0.1% .

- Chiral HPLC : Resolve enantiomeric impurities using amylose-based columns .

Basic Question: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Thermal stability : Degrades above 40°C (TGA data shows 5% mass loss at 100°C) .

- Light sensitivity : Store in amber vials at 2–8°C to prevent hydroxyl group oxidation .

Advanced Question: What reaction mechanisms explain its behavior in catalytic hydrogenation?

Methodological Answer:

- Palladium catalysis : Hydrogenolysis of the hydroxyl group proceeds via a β-hydride elimination pathway .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates during reduction .

Advanced Question: How can impurity profiles be optimized for pharmaceutical use?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。